molecular formula C24H29NO5 B600815 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid CAS No. 197010-25-6

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid

Cat. No. B600815
M. Wt: 411.498
InChI Key: YIAUAIMWYFAKMQ-UHFFFAOYSA-N
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Description

The compound “2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid” is a complex organic molecule. It is related to the class of compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Scientific Research Applications

Environmental Presence and Impact

  • Occurrence in Aquatic Environments: Parabens, including derivatives similar to 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid, are commonly used as preservatives and have been identified in various aquatic environments. Despite being biodegradable, their continuous introduction into the environment due to the consumption of paraben-based products leads to their ubiquity in surface water and sediments (Haman et al., 2015).

Medicinal Chemistry Applications

  • Synthesis and Biological Activity of Guanidinobenzazoles

    Benzazoles and derivatives, including structures similar to the given compound, show a diversity of biological activities. Synthetic chemists have been interested in developing new procedures to access compounds with the guanidine moiety due to their potential therapeutic applications (Rosales-Hernández et al., 2022).

  • Antioxidant Capacity Assessment

    The compound's structural similarity to benzothiazoles, which are known to possess antioxidant properties, implies potential applications in determining antioxidant capacity. The compound may participate in reactions similar to other benzothiazole derivatives in assays like ABTS/PP decolorization, hinting at its possible role in antioxidant studies (Ilyasov et al., 2020).

  • Pharmacological Potential of Benzothiazoles

    Benzothiazoles and their derivatives, which structurally resemble the given compound, have shown significant pharmacological potential, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The therapeutic potential of these derivatives has been a focus of recent patent reviews, emphasizing the importance of this scaffold in drug discovery (Kamal et al., 2015).

  • Role in Enzymatic Treatment of Organic Pollutants

    The compound's structural relation to benzothiazoles suggests its potential role in the enzymatic treatment of organic pollutants. The use of redox mediators, often including benzothiazole derivatives, has shown promise in enhancing the degradation of recalcitrant compounds, indicating the compound's potential utility in environmental remediation efforts (Husain & Husain, 2007).

properties

IUPAC Name

2-[3-(1-benzylpiperidin-4-yl)-2-oxopropyl]-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-29-22-14-19(21(24(27)28)15-23(22)30-2)13-20(26)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17H,8-13,16H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAUAIMWYFAKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)CC2CCN(CC2)CC3=CC=CC=C3)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733834
Record name 2-[3-(1-Benzylpiperidin-4-yl)-2-oxopropyl]-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid

CAS RN

197010-25-6
Record name Donepezil open-ring keto acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197010256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-(1-Benzylpiperidin-4-yl)-2-oxopropyl]-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DONEPEZIL OPEN-RING KETO ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGY4FP2TTK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid
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2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid
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2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid
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